2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both quinoline and benzimidazole.
Preparation Methods
The synthesis of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with quinoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to facilitate the formation of the benzimidazole ring .
Chemical Reactions Analysis
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial effects .
Comparison with Similar Compounds
2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound shares the benzimidazole core but has a phenyl group instead of a quinoline ring.
Quinoline-2-carboxylic acid: This compound lacks the benzimidazole ring and has distinct chemical reactivity and applications.
Benzimidazole-5-carboxylic acid: This compound has a simpler structure with only the benzimidazole ring and carboxylic acid group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and activities.
Properties
CAS No. |
54709-53-4 |
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Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-quinolin-2-yl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O2/c21-17(22)11-6-7-13-15(9-11)20-16(19-13)14-8-5-10-3-1-2-4-12(10)18-14/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
PSDZLYBQBRNYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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